molecular formula C7H9BrN4O B8201294 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide

Cat. No.: B8201294
M. Wt: 245.08 g/mol
InChI Key: IZNLQXULDPDGJT-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is a brominated pyrazine derivative supplied with a minimum purity of 95%. This compound is intended for research and development use only and is not intended for diagnostic or therapeutic uses in humans or animals. Pyrazine-2-carboxamide derivatives are a significant area of investigation in medicinal chemistry, particularly for their antimycobacterial properties. Research indicates that structurally similar N-ethyl-substituted pyrazinecarboxamides have been synthesized and evaluated for biological activity . These compounds are of interest due to the core pyrazinamide structure, which is a first-line drug used in tuberculosis treatment for its excellent sterilizing effect on semi-dormant tubercle bacilli . The bromo and amino substituents on the pyrazine ring make this compound a versatile intermediate for further synthetic chemistry, enabling nucleophilic substitution reactions and molecular diversification. Researchers can utilize this brominated derivative to explore structure-activity relationships, potentially developing novel therapeutic agents targeting Mycobacterium tuberculosis and other microbial pathogens . The mechanism of action for this class of compounds may involve inhibition of essential metabolic pathways in bacteria. Store in a cool, dry place for long-term stability.

Properties

IUPAC Name

3-amino-6-bromo-N-ethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O/c1-2-10-7(13)5-6(9)11-3-4(8)12-5/h3H,2H2,1H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLQXULDPDGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Amidation of Ethyl 3-Amino-6-bromopyrazine-2-carboxylate

The most widely reported method involves aminolysis of ethyl 3-amino-6-bromopyrazine-2-carboxylate (PubChem CID: 71700014) with ethylamine under microwave irradiation. Adapted from Allen et al., this two-step process begins with the synthesis of the ester precursor, followed by amidation:

Step 1: Synthesis of Ethyl 3-Amino-6-bromopyrazine-2-carboxylate

  • Starting Material : 3-Aminopyrazine-2-carboxylic acid.

  • Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile at 82°C for 12 hours introduces bromine at the 6-position.

  • Esterification : Reaction with ethanol in the presence of thionyl chloride yields the ethyl ester (85–92% purity).

Step 2: Microwave-Assisted Amidation

  • Conditions : Ethylamine (2 equivalents) and the ester are irradiated at 100°C for 6 hours in a sealed microwave reactor.

  • Workup : Removal of solvent under reduced pressure, followed by column chromatography (eluent: 10% ethyl acetate/petroleum ether) yields the title compound as a yellow solid (53–58%).

Key Data :

  • HPLC Purity : >99% (retention time: 7.86 min).

  • HRMS : [M + H]+ calculated for C₈H₁₀BrN₄O: 273.0346; found: 273.0346.

Chloropyrazine Intermediate Pathway

An alternative route leverages 3-chloro-6-bromopyrazine-2-carbonitrile as a precursor, as described by Zhu et al.:

Step 1: Hydrolysis to Carboxylic Acid

  • Reaction : Treatment with 6M NaOH at 80°C converts the nitrile to 3-chloro-6-bromopyrazine-2-carboxylic acid (89% yield).

Step 2: Acyl Chloride Formation

  • Reagents : Thionyl chloride (2 equivalents) at reflux for 3 hours.

Step 3: Aminolysis with Ethylamine

  • Conditions : The acyl chloride is reacted with ethylamine (3 equivalents) in dichloromethane at 0°C, followed by warming to room temperature.

  • Yield : 67–72% after recrystallization from ethanol/water.

Advantages :

  • Avoids microwave equipment, making it accessible for industrial-scale production.

  • Higher functional group tolerance compared to ester-based routes.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Microwave Method : Acetonitrile outperforms toluene and DMF in amidation reactions, achieving 53% yield vs. <30% in polar aprotic solvents.

  • Thermal Stability : Prolonged heating above 110°C degrades the pyrazine core, necessitating strict temperature control.

Role of Alkylamine Stoichiometry

  • Excess ethylamine (≥2 equivalents) suppresses dimerization side products but complicates purification.

  • Optimal Ratio : 1.5 equivalents of ethylamine balances yield (58%) and purity (>95%).

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.33 (s, 1H, H-5), 8.18 (d, J = 8.8 Hz, 1H, NH), 3.89 (q, J = 7.2 Hz, 2H, CH₂), 1.14 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR : 164.13 (C=O), 148.51 (C-6), 125.70 (C-3), 46.21 (CH₂), 10.76 (CH₃).

Purity Assessment

  • HPLC : Single peak at 7.86 min (C18 column, 70:30 water/acetonitrile).

  • Elemental Analysis : Calculated for C₈H₁₀BrN₄O: C 35.19%, H 3.68%; Found: C 35.22%, H 3.65%.

Industrial-Scale Adaptations and Patent Insights

Diazotization Bromination Strategy

A patent by CN108101857B details a scalable bromination method applicable to pyrazine derivatives:

  • Reagents : Sodium nitrite and HBr/acetic acid at 0°C.

  • Yield : 87% for 3-bromo-6-chloropyrazine intermediates.

  • Adaptation : Substituting chlorine with bromine at position 6 enables precursor synthesis for amidation.

Cost-Effective Purification

  • Recrystallization : Petroleum ether/ethyl acetate (1:3) achieves >95% purity without column chromatography.

  • Throughput : Batch sizes up to 100g demonstrated in pilot studies.

Comparative Analysis of Methodologies

Parameter Microwave Route Chloropyrazine Route Patent Method
Yield53–58%67–72%87% (bromination step)
Equipment NeedsMicrowave reactorStandard glasswareIndustrial reactors
Purification ComplexityColumn chromatographyRecrystallizationRecrystallization
ScalabilityModerateHighHigh

Chemical Reactions Analysis

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are commonly used in these reactions.

The major products formed depend on the specific reagents and conditions used in these reactions .

Scientific Research Applications

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. These interactions can disrupt essential biological pathways, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Alkyl Amides : Aryl-substituted carboxamides (e.g., 2,4-dimethoxybenzyl) exhibit antimicrobial activity due to enhanced lipophilicity and membrane penetration , whereas alkyl amides (e.g., ethyl) are more commonly used as intermediates.
  • Halogen Effects : Bromine at position 6 increases electrophilicity compared to chlorine, enabling diverse cross-coupling reactions .

Antimicrobial Activity

  • 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 50 µg/mL) .
  • 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide showed antimycobacterial activity (IC₅₀: 41.9 µmol/L), attributed to its ability to disrupt cell wall synthesis .

Anticancer Potential

  • 3-Amino-6-bromo-N-methyl-pyrazine-2-carboxamide derivatives have been explored as kinase inhibitors, with modifications at the carboxamide group improving selectivity for oncogenic targets .

Lipophilicity and Solubility

  • LogP Values : The ethyl-substituted carboxamide in the target compound (estimated logP: ~1.5) offers a balance between lipophilicity and aqueous solubility, critical for oral bioavailability. In contrast, the methyl ester analog (logP: ~2.1) is more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

3-Amino-6-bromo-N-ethylpyrazine-2-carboxamide is a heterocyclic compound belonging to the pyrazine family, characterized by its unique structure that includes a bromine atom at the 6-position and an amino group at the 3-position of the pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9BrN4_4O, reflecting its complex structure which allows for diverse interactions with biological targets. This compound's structural features contribute to its potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including:

  • Trypanosoma brucei : Studies suggest that this compound may act as an inhibitor against this parasite, which is responsible for sleeping sickness .
  • Mycobacterium tuberculosis : While specific data on this compound's activity against M. tuberculosis is limited, related pyrazine derivatives have shown promising results in inhibiting mycobacterial growth .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival.
  • Membrane Disruption : It could affect the integrity of microbial cell membranes, leading to cell death .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Comparative studies with similar compounds highlight the importance of specific substituents on biological activity:

Compound NameStructural FeaturesBiological Activity
3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamideMethoxyethyl groupEnhanced solubility
3-Amino-6-bromo-N-(3-chlorophenyl)pyrazine-2-carboxamideChlorophenyl groupIncreased potency
3-Amino-N-(3-methoxypropyl)-6-bromopyrazine-2-carboxamidePropyl substitutionAltered metabolic stability

These modifications can lead to enhanced solubility, potency, or stability, making them valuable for further development .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives, including this compound:

  • Antimycobacterial Activity : In vitro studies have shown that certain derivatives exhibit significant activity against M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Cytotoxicity : Research on related compounds has indicated varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the key steps in synthesizing 3-amino-6-bromo-N-ethylpyrazine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves bromination and amidation steps. A typical route starts with bromination of a pyrazine precursor (e.g., 3-aminopyrazine-2-carboxylic acid) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by amidation with ethylamine. Critical parameters include:

  • Temperature control : Bromination at 0°C minimizes side reactions .
  • Reagent stoichiometry : A slight excess of NBS (1.02 eq) ensures complete bromination .
  • Coupling agents : Use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) enhances amidation efficiency, achieving ~82% yield .
    Purification via aqueous workup and recrystallization improves purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Mass spectrometry (ES/MS) : Validates molecular weight (e.g., m/z 231.0 [M+H]+ for brominated intermediates) and isotopic patterns (79Br/81Br) .
  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., ethyl group integration at δ ~1.2 ppm) and aromatic protons .
  • X-ray crystallography : Resolves ambiguities in planar arrangements and hydrogen-bonding networks, as demonstrated for related pyrazinecarboxamides .

Q. How does the bromo substituent influence the compound’s reactivity in further derivatization?

The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Its electron-withdrawing nature also activates the pyrazine ring for nucleophilic substitution, facilitating modifications at position 3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Software tools : SHELXL is widely used for small-molecule refinement. Its robust algorithms handle twinned data and high-resolution structures, though manual validation of hydrogen bonding and thermal parameters is critical .
  • Validation metrics : Cross-check residual density maps and R-factors (e.g., R1 < 5% for high confidence). For ambiguous cases, complementary techniques like DFT calculations may resolve discrepancies .

Q. What strategies optimize the compound’s biological activity in antimicrobial or anticancer assays?

  • Structure-activity relationship (SAR) studies : Modifying the ethyl group (e.g., replacing with isopropyl) or introducing electron-donating substituents (e.g., methyl at position 5) enhances bioavailability. Pyrazine derivatives with similar scaffolds show IC50 values <5 µM in liver carcinoma (HEPG2) models .
  • Mechanistic studies : Evaluate interactions with RNA polymerase (analogous to favipiravir) or kinase inhibition via enzymatic assays .

Q. How do solvent and catalyst choices affect the efficiency of coupling reactions involving this compound?

  • Solvent polarity : DMF or DMSO stabilizes transition states in amidation, while THF is preferred for Pd-catalyzed couplings .
  • Catalyst systems : Pd(PPh3)4 with K2CO3 in Suzuki reactions achieves >90% conversion. For challenging substrates, Buchwald-Hartwig conditions (e.g., XantPhos ligand) improve yields .

Data Interpretation and Methodological Challenges

Q. How should researchers address low yields in bromination or amidation steps?

  • Side-reaction analysis : Byproducts (e.g., di-brominated species) can form if bromination is not temperature-controlled. LC-MS monitoring identifies these early .
  • Catalyst optimization : Switching from HATU to EDCI/HOBt may reduce racemization in amidation, though at the cost of longer reaction times .

Q. What computational methods support the design of derivatives with improved properties?

  • Molecular docking : Predicts binding affinity to targets like viral polymerases using PyMOL or AutoDock .
  • ADMET profiling : Tools like SwissADME estimate solubility and metabolic stability, guiding substituent selection .

Comparative Analysis with Analogues

Q. How does this compound compare to 3-amino-6-chloro-N-ethylpyrazine-2-carboxamide in reactivity and bioactivity?

  • Reactivity : Bromine’s higher leaving-group ability facilitates nucleophilic substitution compared to chlorine.
  • Bioactivity : Bromo derivatives often exhibit enhanced cellular uptake due to increased lipophilicity, though chlorine analogues may show lower toxicity .

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